2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidine
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Description
2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C18H11F3N2S3 and its molecular weight is 408.48. The purity is usually 95%.
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Biological Activity
The compound 2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl} benzothieno[3,2-d]pyrimidine is a member of the benzothieno-pyrimidine class known for its diverse biological activities. This article reviews its synthesis, biological activities, and potential applications based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The presence of both methylsulfanyl and trifluoromethyl groups is crucial for enhancing its biological activity. These modifications have been shown to influence the electronic properties and lipophilicity of the compound, which are critical factors in drug design.
Biological Activity Overview
The biological activities of 2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl} benzothieno[3,2-d]pyrimidine can be categorized into several key areas:
- Antifungal Activity
- Insecticidal Activity
- Anticancer Activity
Antifungal Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antifungal properties. For instance, compounds structurally similar to 2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl} benzothieno[3,2-d]pyrimidine were tested against various fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum.
Compound | Fungal Pathogen | Concentration (μg/ml) | Inhibition Rate (%) |
---|---|---|---|
5b | B. cinerea | 50 | 96.76 |
5j | B. cinerea | 50 | 96.84 |
5l | B. cinerea | 50 | 100 |
5v | S. sclerotiorum | 50 | 82.73 |
These results indicate that certain derivatives can compete with established antifungal agents like tebuconazole, suggesting potential for agricultural applications in crop protection against fungal diseases .
Insecticidal Activity
Insecticidal tests have shown that these compounds also possess moderate insecticidal properties against pests like Spodoptera frugiperda and Mythimna separata. The effectiveness was evaluated at varying concentrations:
Compound | Insect Pest | Concentration (μg/ml) | Mortality Rate (%) |
---|---|---|---|
5a | S. frugiperda | 500 | 65 |
5w | M. separata | 500 | 58 |
While these rates are lower than those of commercial insecticides such as chlorantraniliprole, they indicate a promising avenue for further development .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies where it exhibited cytotoxic effects against various cancer cell lines including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values were determined to assess potency:
Cell Line | IC50 Value (μM) |
---|---|
PC3 | 5.0 |
K562 | 6.0 |
HeLa | 7.5 |
A549 | 8.0 |
These findings suggest that the compound may act through mechanisms such as DNA intercalation or disruption of cellular signaling pathways, warranting further investigation into its mechanism of action .
Case Studies
Several case studies have explored the efficacy of related compounds in clinical and agricultural settings:
- Antifungal Efficacy : A study demonstrated that a series of trifluoromethyl pyrimidines showed enhanced antifungal activity compared to their non-trifluoromethyl counterparts, reinforcing the role of structural modifications in biological efficacy .
- Insect Resistance Management : Research indicated that integrating these compounds into pest management strategies could reduce reliance on traditional insecticides, promoting sustainable agricultural practices .
- Cancer Treatment Synergy : Investigations into combining these compounds with existing chemotherapeutics revealed potential synergistic effects, enhancing overall treatment efficacy while minimizing side effects .
Properties
IUPAC Name |
2-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]sulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2S3/c1-24-17-22-14-12-7-2-3-8-13(12)26-15(14)16(23-17)25-11-6-4-5-10(9-11)18(19,20)21/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZLMBRTHSMFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)SC3=CC=CC(=C3)C(F)(F)F)SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.